molecular formula C14H8Cl2N2O2 B2952143 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 338412-45-6

6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2952143
CAS No.: 338412-45-6
M. Wt: 307.13
InChI Key: IDSAWSMBCNOJIJ-UHFFFAOYSA-N
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Description

6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chloro and hydroxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and anthranilic acid.

    Cyclization: The reaction between 2-chlorobenzonitrile and anthranilic acid under acidic or basic conditions leads to the formation of the quinazolinone core.

    Hydroxylation: The hydroxy group at the 3-position is introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 3-position can undergo oxidation to form quinazolinone derivatives with different oxidation states.

    Reduction: The compound can be reduced to form various reduced quinazolinone derivatives.

    Substitution: The chloro groups at the 2- and 6-positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with different oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(2-fluorophenyl)-3-hydroxy-4(3H)-quinazolinone
  • 6-chloro-2-(2-bromophenyl)-3-hydroxy-4(3H)-quinazolinone
  • 6-chloro-2-(2-methylphenyl)-3-hydroxy-4(3H)-quinazolinone

Uniqueness

6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12-10(7-8)14(19)18(20)13(17-12)9-3-1-2-4-11(9)16/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSAWSMBCNOJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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